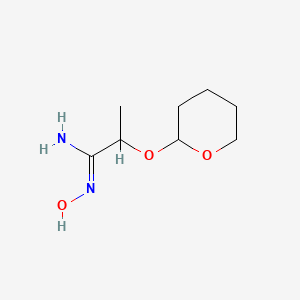
ethyl 2-(tert-butoxy)pyridine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate is a type of organic compound belonging to the class of pyridine carboxylates. It is an important intermediate in the synthesis of various compounds and has been used in a variety of scientific research applications.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(tert-butoxy)pyridine-4-carboxylate has been widely used in a variety of scientific research applications. It has been used as a reagent for the synthesis of various compounds, including pharmaceuticals, pesticides, and other organic compounds. It is also used as a catalyst in various organic reactions, such as the synthesis of polymers and the preparation of heterocyclic compounds. Furthermore, it has been used as a ligand for the preparation of metal complexes and for the study of enzyme mechanisms.
Wirkmechanismus
The mechanism of action of ethyl 2-(tert-butoxy)pyridine-4-carboxylate is dependent on its use. As a reagent, it acts as a nucleophile, attacking electrophilic centers in organic molecules to form new covalent bonds. As a catalyst, it can accelerate the rate of a reaction by providing a favorable environment for the reactants to come together and form products. As a ligand, it can bind to metal ions and form metal complexes, which can then be used for a variety of applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-(tert-butoxy)pyridine-4-carboxylate have not been extensively studied. However, due to its widespread use in scientific research applications, it is likely that it has some effect on biochemical and physiological processes. For example, it has been used as a ligand for the preparation of metal complexes, which can affect the activity of enzymes and other proteins involved in biochemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
The use of ethyl 2-(tert-butoxy)pyridine-4-carboxylate in lab experiments has several advantages. It is a relatively inexpensive and readily available reagent, and it can be used in a wide variety of reactions. However, it also has several limitations. It is a relatively reactive compound and can react with other compounds in the reaction mixture, leading to unwanted side reactions. Furthermore, it can be toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of ethyl 2-(tert-butoxy)pyridine-4-carboxylate in scientific research. For example, it could be used as a catalyst for the synthesis of new organic compounds, such as pharmaceuticals, pesticides, and other organic compounds. It could also be used as a ligand for the preparation of metal complexes, which could be used to study the mechanisms of enzymes and other proteins. Additionally, it could be used in the synthesis of polymers and heterocyclic compounds, such as pyridine and its derivatives. Finally, it could be used as a reagent in the synthesis of other organic compounds, such as dyes, pigments, and surfactants.
Synthesemethoden
The synthesis of ethyl 2-(tert-butoxy)pyridine-4-carboxylate is typically accomplished via a two-step reaction. The first step involves the reaction of pyridine-4-carboxylic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction produces an intermediate product, which is then reacted with ethyl bromide in the presence of a base such as potassium carbonate to yield the desired product, ethyl 2-(tert-butoxy)pyridine-4-carboxylate.
Eigenschaften
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxy]pyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-5-15-11(14)9-6-7-13-10(8-9)16-12(2,3)4/h6-8H,5H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDYCJQZUYABBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC=C1)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl 2-[(3-aminocyclobutyl)(ethyl)amino]acetate](/img/structure/B6619121.png)

![tert-butyl 4-[(6-fluoropyridin-3-yl)oxy]piperidine-1-carboxylate](/img/structure/B6619127.png)
![3-[hydroxy(propoxy)phosphoryl]propanoic acid](/img/structure/B6619131.png)
![methyl (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-(difluoromethoxy)butanoate](/img/structure/B6619158.png)

![Ethyl 2-[3-(2-bromoethyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B6619160.png)